molecular formula C18H19BrN2OS B5242234 4-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide

4-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B5242234
M. Wt: 391.3 g/mol
InChI Key: MLJRBETYEZSTAI-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a dimethylphenyl group, and a methoxyphenyl group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine typically involves the reaction of 3,4-dimethylphenyl isothiocyanate with 2-methoxyaniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the thiazole ring. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring or the aromatic rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted thiazoles and aromatic compounds.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The thiazole ring and the aromatic groups play a crucial role in binding to the target sites, influencing the compound’s potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethylphenyl)-1,3-thiazol-2-amine
  • N-(2-Methoxyphenyl)-1,3-thiazol-2-amine
  • 4-Phenyl-1,3-thiazol-2-amine

Uniqueness

4-(3,4-Dimethylphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of both the dimethylphenyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS.BrH/c1-12-8-9-14(10-13(12)2)16-11-22-18(20-16)19-15-6-4-5-7-17(15)21-3;/h4-11H,1-3H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJRBETYEZSTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3OC)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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